(+)-3-Carene

semiochemical forest entomology kairomone

Specify (+)-3-Carene (CAS 498-15-7) with defined (1S,6R) stereochemistry and [α]20/D +17° for applications where racemic material fails. The 3,6-carbon carane ring system delivers structurally distinct semiochemical signaling from pinane-types—ranked attraction for Dendroctonus valens: (−)-β-pinene+ethanol > (+)-3-carene+ethanol > (+)-α-pinene+ethanol. Insecticidal potency: 2.69-fold lower fumigant LC50 and 2.52-fold lower contact LC50 vs α-pinene against Sitophilus zeamais. Essential chiral building block for (+)-lineatin and capnellene enantiomer synthesis. Certified reference standard grade for GC-MS essential oil authentication.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 498-15-7
Cat. No. B1198312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-3-Carene
CAS498-15-7
Synonyms(+)-3-carene
3-carene
3-carene, (R)-isomer
3-carene, (S)-(cis)-isomer
delta(3)-carene
delta-3-carene
delta3-carene
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CCC2C(C1)C2(C)C
InChIInChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m1/s1
InChIKeyBQOFWKZOCNGFEC-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-3-Carene CAS 498-15-7: Bicyclic Monoterpene Enantiomer Specifications and Procurement Baseline


(+)-3-Carene (CAS 498-15-7) is a chiral bicyclic monoterpene with molecular formula C10H16 and molecular weight 136.23 g/mol, occurring naturally in pine essential oils and turpentine . It is the (+)-enantiomer of 3-carene with defined stereochemistry as (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene , and is an enantiomer of (-)-car-3-ene . As a colorless to off-white liquid with density 0.865 g/mL at 25°C, boiling point 170-172°C, refractive index n20/D 1.472, optical activity [α]20/D +17° (neat), and calculated LogP of approximately 2.8-3.0, this compound serves as a chiral building block in asymmetric synthesis and as an analytical standard for essential oil characterization .

Why Generic (+)-3-Carene CAS 498-15-7 Substitution Fails: The Critical Role of Ring Architecture and Stereochemistry


In-class monoterpene isomers such as α-pinene, β-pinene, and 3-carene share the same molecular formula (C10H16) yet exhibit fundamentally divergent biological activities due to distinct bicyclic ring architectures. The (+)-3-carene second ring comprises a 3-carbon cyclopropane-fused system, in contrast to the 4-carbon ring systems of α- and β-pinene [1]. This structural divergence directly governs semiochemical signaling specificity: field studies demonstrate that the 3,6-carbon bicyclic ring system of (+)-3-carene provides stronger beetle attraction than the 4,6-carbon system of (+)-α-pinene when each is released with ethanol [2]. Furthermore, stereochemistry dictates olfactory properties and chiral recognition, with the (1S,6R) configuration of (+)-3-carene serving as a defined chiral starting material for enantioselective synthesis . Procurement of undefined racemic or stereochemically ambiguous 3-carene cannot substitute for the specified enantiomer in applications requiring precise chirality, semiochemical specificity, or structure-activity predictability.

(+)-3-Carene CAS 498-15-7 Quantitative Differentiation Evidence Versus Closest Analogs


(+)-3-Carene vs α-Pinene vs β-Pinene: Quantitative Beetle Attraction Ranking in Field Assays

In US Pacific Northwest ponderosa pine forests, the primary attraction order for red turpentine beetle (Dendroctonus valens) is (−)-β-pinene+ethanol > (+)-3-carene+ethanol > (+)-α-pinene+ethanol [1]. Hydrogenation experiments demonstrated that the 3,6-carbon bicyclic ring system (carane-type) provides stronger beetle attraction than the 4,6-carbon bicyclic ring system (pinane-type), providing the structural basis for stronger (+)-3-carene attraction over (+)-α-pinene [2].

semiochemical forest entomology kairomone

3-Carene vs α-Pinene Insecticidal Contact Toxicity and Fumigant LC50 Against Sitophilus zeamais

In laboratory assays against maize weevil (Sitophilus zeamais), 3-carene exhibited 2.69-fold higher fumigant toxicity than α-pinene with LC50 values of 0.610 ppm versus 1.402 ppm respectively after 24 hours of exposure [1]. For contact toxicity after 14-day exposure, LC50 values were 1.642 ppm for 3-carene compared to 4.133 ppm for α-pinene, representing a 2.52-fold difference [2]. Both compounds reduced progeny production by 94-100% and grain damage by 80% at concentrations above 3 ppm [3].

insecticidal stored product protection monoterpene

3-Carene Repellency Profile Differentiated from β-Pinene and 1,8-Cineole Against Storage Pests

In comparative repellency assays against Tribolium castaneum (red flour beetle) adults, 1,8-cineole and β-pinene at 20 μL/mL exhibited the highest percentage repellency, whereas 3-carene at 4 μL/mL exhibited significantly lower percentage repellency [1]. Among monoterpenes tested, β-pinene was the most contact toxic (LC50 range 31.44-62.07 μg/mg), whereas 3-carene was the least (LC50 range 66.58-93.68 μg/mg) [2]. For fumigant toxicity against Sitophilus zeamaise, LC50 reduction after 96h treatment was 31.4% for 3-carene compared to 35.0% for β-pinene and 71.5% for terpinolene [3].

repellency stored product pest monoterpene

3-Carene Antiparasitic Activity with Selectivity Index and Synergistic Formulation Potential

In anti-leishmanial assays, 3-carene (3CR) exhibited IC50/72h >1.5 mM and CC50/72h of 5.2 ± 0.5 mM against the parasite model system [1]. When formulated as P407-3CR (poloxamer 407-encapsulated 3-carene), IC50 improved to 0.7 ± 0.1 mM with CC50 of 3.7 ± 0.1 mM, yielding a selectivity index (SI) of 5.2 [2]. This represents a ≥2.1-fold improvement in potency compared to free 3-carene (>1.5 mM vs 0.7 mM), demonstrating the formulation-dependent nature of 3-carene bioactivity [3].

antiparasitic Leishmania selectivity index

(+)-3-Carene as Defined Chiral Starting Material for Enantioselective Synthesis

(+)-3-Carene serves as a chiral building block for the preparation of bicyclo[3.2.0]heptenes that are useful intermediates in the total synthesis of (+)-lineatin and both enantiomers of capnellene . It has been used to synthesize (1S,3S,4S,6R)-3,7,7-trimethyl-4-morpholino-4-yl-bicyclo(4.1.0)heptano-3-ol, which catalyzes the addition of diethylzinc to different aldehydes with high enantioselectivity . The compound serves as a precursor to di(4-isocaranyl)borane, an asymmetric hydroboration reagent for olefins .

asymmetric synthesis chiral building block catalysis

(+)-3-Carene Enantiomer-Specific Olfactory and Flavor Impact Differentiation

In aroma extract dilution analysis of six Brazilian commercial mango varieties, d-3-carene (the (+)-enantiomer) was identified as the second most impactful aroma compound in four varieties (Haden, Espada, Rubi, and Tommy Atkins) [1]. The stereochemistry of odor perception is well established, with enantiomers of a single compound capable of differing both in intensity and odor character [2]. (+)-3-Carene has been employed as a chiral starting material for the chemoenzymatic synthesis of fragrant bicyclo[3.1.0]hexane derivatives with defined olfactory properties [3].

flavor aroma enantiomer

(+)-3-Carene CAS 498-15-7: Evidence-Backed Procurement Scenarios for Research and Industrial Applications


Semiochemical Formulation for Species-Specific Forest Pest Monitoring

Based on field-derived attraction rankings (−)-β-pinene+ethanol > (+)-3-carene+ethanol > (+)-α-pinene+ethanol [1], (+)-3-carene should be specified for semiochemical lure formulations targeting Dendroctonus valens (red turpentine beetle) and related bark beetle species where intermediate attraction strength is optimal. The 3,6-carbon bicyclic carane ring system provides structurally distinct recognition from 4,6-carbon pinane-type monoterpenes, enabling species-specific kairomone responses [2].

Botanical Insecticide Development Against Stored Grain Pests

For development of natural insecticidal formulations targeting Sitophilus zeamais (maize weevil), 3-carene demonstrates superior potency over α-pinene with 2.69-fold lower fumigant LC50 (0.610 ppm vs 1.402 ppm) and 2.52-fold lower contact LC50 (1.642 ppm vs 4.133 ppm) [3]. Procurement of 3-carene over α-pinene enables lower application concentrations while maintaining >98% mortality and >94% progeny reduction [4].

Chiral Building Block for Asymmetric Synthesis in Pharmaceutical Intermediates

(+)-3-Carene with defined (1S,6R) stereochemistry and optical activity [α]20/D +17° serves as a critical chiral starting material for the total synthesis of (+)-lineatin and both enantiomers of capnellene . Its rigid bicyclo[4.1.0]heptane framework provides stereochemical control in catalytic asymmetric reactions, including enantioselective diethylzinc additions to aldehydes and asymmetric hydroboration of olefins . Undefined racemic material cannot substitute due to chirality transfer requirements.

Analytical Standard for Essential Oil Authentication and Quality Control

(+)-3-Carene is employed as a certified reference standard for the quantification of monoterpene components in Lavandula stoechas and other essential oils via fast GC-MS . With purity specifications ≥98-99% and defined refractive index (n20/D 1.472) and density (0.865 g/mL at 25°C) , this compound enables accurate essential oil fingerprinting, adulteration detection, and batch-to-batch consistency verification in the flavor, fragrance, and natural product industries.

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